![molecular formula C16H19NO2S2 B2566670 N-[(oxan-4-il)(tiofeno-2-il)metil]-2-(tiofeno-2-il)acetamida CAS No. 2097898-80-9](/img/structure/B2566670.png)

N-[(oxan-4-il)(tiofeno-2-il)metil]-2-(tiofeno-2-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

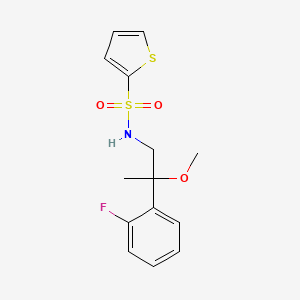

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H19NO2S2 and its molecular weight is 321.45. The purity is usually 95%.

The exact mass of the compound N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

Los derivados del tiofeno han demostrado poseer propiedades antimicrobianas . Por lo tanto, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos agentes antimicrobianos.

Aplicaciones analgésicas y antiinflamatorias

Los derivados del tiofeno también exhiben actividades analgésicas y antiinflamatorias . Esto sugiere que el compuesto podría utilizarse en el manejo del dolor y el tratamiento de la inflamación.

Aplicaciones antihipertensivas

Los derivados del tiofeno se han utilizado como agentes antihipertensivos . Este compuesto podría utilizarse potencialmente en el tratamiento de la presión arterial alta.

Actividad antitumoral

Los derivados del tiofeno han demostrado actividad antitumoral . Esto sugiere que el compuesto podría utilizarse en el tratamiento del cáncer.

Inhibición de la corrosión

Los derivados del tiofeno se utilizan como inhibidores de la corrosión de metales . Este compuesto podría utilizarse potencialmente para proteger los metales de la corrosión.

Aplicaciones en ciencia de materiales

Los derivados del tiofeno se utilizan en la fabricación de diodos emisores de luz (LED) en la ciencia de los materiales . Este compuesto podría utilizarse potencialmente en el desarrollo de nuevas tecnologías LED.

Actividad fungicida

Se diseñó y sintetizó una serie de derivados de N-(tiofeno-2-il) nicotinamida por su actividad fungicida . Este compuesto podría utilizarse potencialmente en el desarrollo de nuevos fungicidas.

Investigación biológica

Los análogos basados en el tiofeno son una clase potencial de compuestos biológicamente activos . Este compuesto podría utilizarse en la investigación biológica para desarrollar compuestos avanzados con una variedad de efectos biológicos.

Mecanismo De Acción

Target of Action

The primary targets of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide are currently unknown. This compound is a part of the thiophene-based analogs, which have been the focus of many scientists due to their potential as biologically active compounds .

Mode of Action

The exact mode of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide It is known that thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

The biochemical pathways affected by N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

The molecular and cellular effects of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide It is known that thiophene-based analogs have a variety of biological effects .

Análisis Bioquímico

Biochemical Properties

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene rings facilitate binding to these enzymes, potentially inhibiting or modifying their activity. Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .

Cellular Effects

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide influences various cellular processes. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2. The compound also affects cell signaling pathways, particularly the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, it impacts cellular metabolism by inhibiting glycolytic enzymes, thereby reducing ATP production .

Molecular Mechanism

The molecular mechanism of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide involves binding interactions with key biomolecules. It binds to the active sites of cytochrome P450 enzymes, leading to competitive inhibition. This interaction alters the enzyme’s conformation, reducing its catalytic efficiency. Additionally, the compound modulates gene expression by binding to transcription factors, thereby influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide change over time. The compound exhibits stability under standard storage conditions but degrades under prolonged exposure to light and heat. In vitro studies have shown that its effects on cellular function, such as apoptosis induction and enzyme inhibition, are sustained over several hours. Long-term studies indicate that continuous exposure leads to adaptive cellular responses, including upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve desired therapeutic outcomes .

Metabolic Pathways

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is involved in several metabolic pathways. It undergoes phase I metabolism primarily through oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites are further conjugated with glucuronic acid in phase II metabolism, facilitating their excretion. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is transported and distributed via passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which influences its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide localizes to specific subcellular compartments, including the mitochondria and endoplasmic reticulum. Its localization is mediated by targeting signals and post-translational modifications. In the mitochondria, the compound affects mitochondrial respiration and induces oxidative stress. In the endoplasmic reticulum, it influences protein folding and stress responses .

Propiedades

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-15(11-13-3-1-9-20-13)17-16(14-4-2-10-21-14)12-5-7-19-8-6-12/h1-4,9-10,12,16H,5-8,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTIJOIGNUIMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine](/img/structure/B2566588.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2566589.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2566592.png)

![(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2566597.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2566598.png)

![5-Bromobenzo[B]thiophene](/img/structure/B2566600.png)

![11-(3-chlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2566602.png)

![[Piperidyl(2,4,7-trinitrofluoren-9-ylidene)methyl]piperidine](/img/structure/B2566604.png)

![N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566605.png)

![7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2566607.png)

![2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine](/img/structure/B2566610.png)